6-methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
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Overview
Description
6-methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyridine core, a thiophene ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrile group, to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the naphthyridine core can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, thiols, palladium catalysts
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
6-methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Chemical Biology: The compound is used as a probe to study various biological processes and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Interacting with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
6-methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their therapeutic potential.
Methylsulfanyl Pyrimidines: These compounds have similar functional groups and exhibit comparable reactivity and biological activity.
Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in various applications, including organic electronics.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
496804-87-6 |
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Molecular Formula |
C22H21N3S2 |
Molecular Weight |
391.6g/mol |
IUPAC Name |
6-methyl-2-[(3-methylphenyl)methylsulfanyl]-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N3S2/c1-15-5-3-6-16(11-15)14-27-22-17(12-23)21(20-7-4-10-26-20)18-13-25(2)9-8-19(18)24-22/h3-7,10-11H,8-9,13-14H2,1-2H3 |
InChI Key |
QCENJIAYKQQEPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(CN(CC3)C)C(=C2C#N)C4=CC=CS4 |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(CN(CC3)C)C(=C2C#N)C4=CC=CS4 |
solubility |
5.8 [ug/mL] |
Origin of Product |
United States |
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